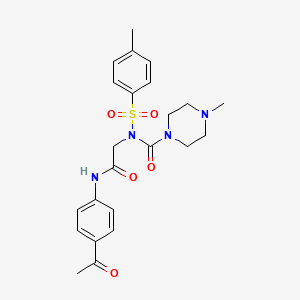

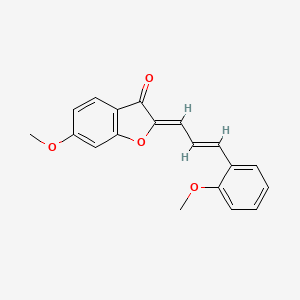

![molecular formula C19H20N2O3S B2970365 N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-41-0](/img/structure/B2970365.png)

N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . It is part of a series of compounds designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in cancer metabolism . This compound has been identified in in silico studies as a potent modulator of PKM2 .

Wissenschaftliche Forschungsanwendungen

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including compounds like N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are noted for their wide range of biological activities. This class of compounds is involved in the development of pharmacological agents with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have led to the synthesis of compounds incorporating diverse moieties, leading to significant biological activities (Ghomashi et al., 2022).

Synthesis of Quinolines

This compound falls within the quinoline class, and its derivatives are synthesized through various methods, including the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as an efficient reagent. Such methods facilitate the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, contributing to the exploration of their potential applications in scientific research (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Antimicrobial Applications

The synthesis and evaluation of sulfonamide derivatives, including quinoline clubbed with sulfonamide moiety, have shown potential as antimicrobial agents. This underscores the significance of such compounds in the development of new treatments for bacterial infections, reflecting the diverse applicability of sulfonamide-based compounds in addressing antimicrobial resistance (Biointerface Research in Applied Chemistry, 2019).

Molecular and Structural Analysis

Research on polymorphic modifications of related compounds has revealed insights into their structural properties and potential applications in medical science, such as the discovery of new remedies for hypertension. These studies contribute to our understanding of how the structural nuances of such compounds can influence their biological efficacy and potential therapeutic applications (Shishkina et al., 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

The compound acts as a modulator of PKM2, shifting it between highly active and less active states . The compound was identified in in silico studies as a potent modulator of PKM2 . It interacts with PKM2, leading to a reduction in the intracellular pyruvate level in A549 lung cancer cells .

Biochemical Pathways

The compound affects the glycolytic pathway, specifically the step catalyzed by PKM2 . By modulating the activity of PKM2, it impacts the production of ATP, a critical component of cellular energy metabolism .

Result of Action

The compound’s action leads to a reduction in the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . It exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

This compound has been identified as a modulator of the enzyme muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . The compound’s interaction with PKM2 can shift it between highly active and less active states .

Cellular Effects

In cellular contexts, N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells . This impact on cellular metabolism can influence cell viability and cell-cycle phase distribution .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PKM2 . This binding interaction can modulate the activity of PKM2, thereby influencing the rate of glycolysis and the production of ATP within the cell .

Metabolic Pathways

Given its interaction with PKM2, it may play a role in the glycolytic pathway .

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-6-3-4-8-17(13)20-25(23,24)16-10-14-7-5-9-21-18(22)12-15(11-16)19(14)21/h3-4,6,8,10-11,20H,2,5,7,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIMPWQMCWMTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

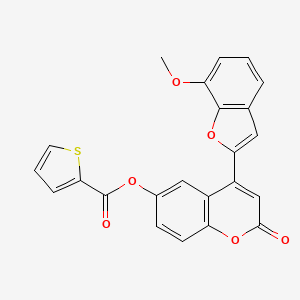

![6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2970282.png)

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)

![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)

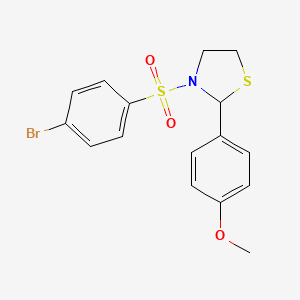

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)

![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)

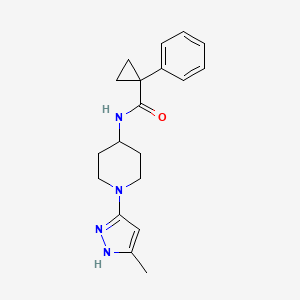

![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)